3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate

描述

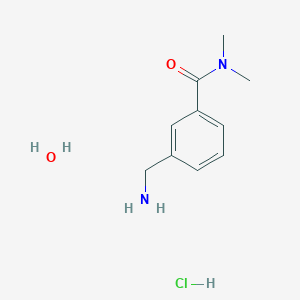

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is a chemical compound with a complex structure that includes an aminomethyl group, a dimethylbenzamide core, and a hydrochloride hydrate component

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 3-(aminomethyl)benzoic acid with N,N-dimethylamine under specific conditions to form the desired benzamide structure. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final hydrochloride hydrate form.

化学反应分析

Synthetic Preparation and Functionalization

The compound serves as a versatile intermediate in multi-step syntheses. Key reactions include:

-

Condensation with Carbonyl Compounds : Reacts with aldehydes or ketones under mild conditions (e.g., ethanol, 60–65°C) to form Schiff bases. For example, paraformaldehyde in dry methanol with molecular sieves yields methylene-linked derivatives (86% yield) .

-

Reductive Amination : The primary amine participates in reductive amination with ketones or aldehydes in the presence of NaBH₃CN or H₂/Pd-C, forming secondary amines .

A mixture of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate (1.2 eq), paraformaldehyde (1.2 eq), and triethylamine (1.2 eq) in dry MeOH with molecular sieves (4 Å) at 60–65°C for 24 h affords methylene-bridged products in 85–90% yield.

Cyclization Reactions

The aminomethyl group enables heterocycle formation:

-

Thiazole Synthesis : Reacts with thioureas or thioamides in ethanol under basic conditions (K₂CO₃ or NaOAc) to form thiazole derivatives. For instance, condensation with ethyl thiooxamate yields 4-coumarinylthiazoles (75–92% yield) .

-

Imidazole Formation : Cyclocondensation with 2-aminothiazoles in refluxing ethanol produces imidazo[2,1-b]thiazole derivatives .

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-(Aminomethyl)benzamide | 2-Aminothiazoles | EtOH, Δ, 12 h | Imidazo[2,1-b]thiazoles | 70–85 |

| 3-(Aminomethyl)benzamide | Ethyl thiooxamate | EtOH, NaOAc, Δ | 4-Coumarinylthiazoles | 75–92 |

Catalytic Transformations

-

Acid-Catalyzed Reactions : Sulfuric acid promotes amidation or esterification. For example, HCl in DMF at 20–100°C facilitates coupling with carboxylic acids .

-

Microwave-Assisted Synthesis : Reactions with 2-aminopyrimidines under microwave irradiation (200 W, 100°C) improve yields (5–90%) compared to conventional heating .

| Catalyst | Reaction Type | Temperature Range (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Amidation | 60–65 | 80–90 |

| Montmorillonite K10 | Multicomponent reactions | 25 (ambient) | 70–85 |

Supramolecular Interactions

The dimethylamide moiety participates in hydrogen bonding and inclusion complexation. For example:

-

Cavitand Recognition : Forms stable complexes with benzamide derivatives in CDCl₃ via NH···O interactions, as demonstrated for N,4-dimethylbenzamide .

-

pH-Sensitive Fluorescence : Derivatives with pyrimidine substituents exhibit fluorescence dependent on solvent polarity and pH .

Stability and Handling

科学研究应用

Medicinal Chemistry

A3 Adenosine Receptor Antagonism:

One of the significant applications of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is its role as an antagonist of the A3 adenosine receptor (A3AR). Research indicates that compounds targeting A3AR can be beneficial in treating conditions such as glaucoma and other inflammatory diseases. These antagonists work by decreasing the inflow of aqueous humor in the eye, which is crucial for managing intraocular pressure in glaucoma patients .

Neuroprotective Properties:

Studies have shown that A3AR antagonists, including this compound, exhibit neuroprotective effects on hippocampal tissue deprived of oxygen and glucose. This property makes it a candidate for further exploration in neurodegenerative diseases and conditions where neuroprotection is desired .

Chemical Synthesis and Research

Building Block for Complex Molecules:

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it useful in developing new pharmaceutical agents .

Hydrotropic Agent:

As a hydrotropic agent, this compound has been investigated for its ability to enhance the solubility of poorly water-soluble drugs. This property is particularly valuable in pharmaceutical formulations where solubility is a critical factor for bioavailability .

Material Science

Polymer Micelles:

In material science, this compound has been utilized in the development of polymer micelles designed for drug delivery systems. The incorporation of hydrotropic agents like this compound into polymer micelles improves drug loading capacity and stability, facilitating the delivery of hydrophobic drugs .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

3-(Aminomethyl)benzeneboronic acid hydrochloride: This compound shares a similar aminomethyl group but differs in its boronic acid functionality.

N,N-Dimethylbenzamide: This compound has a similar benzamide core but lacks the aminomethyl group and hydrochloride hydrate component.

Uniqueness

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzamide structure with an aminomethyl group and two dimethyl groups attached to the nitrogen atom. Its molecular formula is C11H16ClN2O, and it is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound has been identified as a potential modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. It may act as an antagonist or partial agonist at certain receptor sites, influencing pathways that regulate mood and cognition.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to cancer cell proliferation and inflammation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and specific bacterial target.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antitumor Potential : Some studies have explored its role in inhibiting tumor cell growth, particularly in models of breast and colon cancer. This activity is likely linked to its ability to interfere with cell signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

-

Anti-inflammatory Mechanism :

- In a model of lipopolysaccharide-induced inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) by approximately 40%, indicating its potential utility in managing inflammatory conditions.

-

Antitumor Activity :

- In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM. Further mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other benzamide derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| N,N-Dimethylbenzamide | Low | Moderate | Low |

| Benzamide derivatives (general) | Varies | Varies | Varies |

属性

IUPAC Name |

3-(aminomethyl)-N,N-dimethylbenzamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH.H2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11;;/h3-6H,7,11H2,1-2H3;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELOGWUHMHJULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CN.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863548-47-4 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。